(2S)-2-hydrazinyl-5-methoxypentanoic acid
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Overview
Description
(2S)-2-hydrazinyl-5-methoxypentanoic acid is an organic compound with a unique structure that includes a hydrazine functional group and a methoxy group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydrazinyl-5-methoxypentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypentanoic acid.
Hydrazine Introduction: The hydrazine group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydrazinyl-5-methoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The methoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides, while reduction can produce amines.
Scientific Research Applications
(2S)-2-hydrazinyl-5-methoxypentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2S)-2-hydrazinyl-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydrazinyl-5-methoxyhexanoic acid: Similar structure with an additional carbon in the backbone.
(2S)-2-hydrazinyl-5-ethoxypentanoic acid: Similar structure with an ethoxy group instead of a methoxy group.
(2S)-2-amino-5-methoxypentanoic acid: Similar structure with an amino group instead of a hydrazine group.
Uniqueness
(2S)-2-hydrazinyl-5-methoxypentanoic acid is unique due to the presence of both a hydrazine group and a methoxy group on the pentanoic acid backbone
Properties
Molecular Formula |
C6H14N2O3 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2S)-2-hydrazinyl-5-methoxypentanoic acid |
InChI |
InChI=1S/C6H14N2O3/c1-11-4-2-3-5(8-7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
XGCRLZSBXOMGQE-YFKPBYRVSA-N |
Isomeric SMILES |
COCCC[C@@H](C(=O)O)NN |
Canonical SMILES |
COCCCC(C(=O)O)NN |
Origin of Product |
United States |
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